tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate
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Overview
Description
tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate: is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
The synthesis of tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the condensation of hydrazines with 1,3-difunctional electrophilic substrates.
Chemical Reactions Analysis
tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Scientific Research Applications
tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit various biological targets, including protein kinases.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and survival pathways .
Comparison with Similar Compounds
tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- tert-butyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- tert-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- tert-butyl-3-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and specificity.
Properties
CAS No. |
2680828-92-4 |
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Molecular Formula |
C10H12BrN5O2 |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H12BrN5O2/c1-10(2,3)18-9(17)14-7-5-6(11)15-16-8(5)13-4-12-7/h4H,1-3H3,(H2,12,13,14,15,16,17) |
InChI Key |
CXIKLWONYBAGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC2=NNC(=C21)Br |
Origin of Product |
United States |
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